molecular formula C8H8N2O2 B1291487 3-(2-Amino-3-pyridyl)acrylic acid CAS No. 773131-96-7

3-(2-Amino-3-pyridyl)acrylic acid

Cat. No. B1291487
M. Wt: 164.16 g/mol
InChI Key: HKUVFKTUMTYXQT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Amino-3-pyridyl)acrylic acid” is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 . It is used as a synthetic intermediate and is mainly used in constructing heterometallic complexes .


Synthesis Analysis

The synthesis of “3-(2-Amino-3-pyridyl)acrylic acid” involves precipitation polymerization in supercritical carbon dioxide . The complexes were synthesized using a simple and efficient method of using N, N’-methylenebisacrylamide (BIS) as a cross-linker, and scCO2 as the reaction solvent .


Molecular Structure Analysis

The molecular structure of “3-(2-Amino-3-pyridyl)acrylic acid” is represented by the formula C8H8N2O2 .


Chemical Reactions Analysis

The chemical reactions involving “3-(2-Amino-3-pyridyl)acrylic acid” are primarily related to its use as a synthetic intermediate . It is used in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors .

Scientific Research Applications

Environmental Analysis

3-(2-Amino-3-pyridyl)acrylic acid has been utilized in the fabrication of conductive polymer membranes integrated with carbon nanotubes. These membranes are employed in electrochemical sensors for detecting environmental pollutants like catechol and hydroquinone, showcasing excellent performance, reproducibility, and stability .

Electrochemical Sensors

The compound is instrumental in creating electrochemical sensors. By forming a membrane with multi-walled carbon nanotubes, it enhances the electrocatalytic detection of specific compounds, which is crucial for environmental monitoring and analytical chemistry .

Biomedical Materials

In the realm of biomedical materials, 3-(2-Amino-3-pyridyl)acrylic acid is a key component for proteomics research. Its properties facilitate the development of materials that can be used in various biomedical applications, although specific examples in this domain are not detailed in the available literature .

Electronic Materials

The integration of 3-(2-Amino-3-pyridyl)acrylic acid with other materials like carbon nanotubes can lead to the development of electronic materials with enhanced conductive properties. These materials have potential applications in the fabrication of electronic devices and sensors .

Energy Materials

While specific applications of 3-(2-Amino-3-pyridyl)acrylic acid in energy materials are not extensively documented, its chemical structure suggests potential use in the development of materials for energy storage and conversion technologies.

Analytical Chemistry

This compound is a valuable synthetic intermediate in analytical chemistry. It can be used to prepare various derivatives that serve as reagents or reference materials in analytical procedures, enhancing the accuracy and efficiency of chemical analyses .

Pharmaceuticals

3-(2-Amino-3-pyridyl)acrylic acid is involved in proteomics research, which is essential for the pharmaceutical industry. It may contribute to the synthesis of compounds with therapeutic potential, although direct applications in pharmaceuticals are not explicitly detailed in the current data .

Chemical Engineering

The compound’s ability to form stable polymers with excellent electrocatalytic properties makes it valuable in chemical engineering, particularly in the design and development of new materials for various industrial applications .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(2-aminopyridin-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H2,9,10)(H,11,12)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUVFKTUMTYXQT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)N)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-3-pyridyl)acrylic acid

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